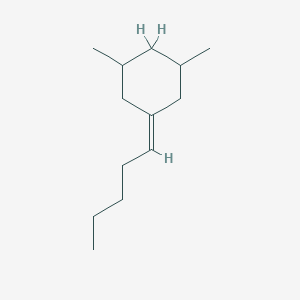
1,3-Dimethyl-5-pentylidenecyclohexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclohexane,1,3-dimethyl-5-pentylidene- is an organic compound with the molecular formula C13H24 It is a derivative of cyclohexane, where the hydrogen atoms at positions 1 and 3 are replaced by methyl groups, and the hydrogen atom at position 5 is replaced by a pentylidene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyclohexane,1,3-dimethyl-5-pentylidene- typically involves the alkylation of cyclohexane derivatives. One common method is the Friedel-Crafts alkylation, where cyclohexane is reacted with an alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually involve anhydrous conditions and temperatures ranging from 0°C to 50°C.
Industrial Production Methods
In an industrial setting, the production of cyclohexane,1,3-dimethyl-5-pentylidene- can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of advanced catalysts and optimized reaction parameters further enhances the efficiency of the industrial production process.
Chemical Reactions Analysis
Types of Reactions
Cyclohexane,1,3-dimethyl-5-pentylidene- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to convert the compound into alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pentylidene group can be replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol.
Substitution: Alkyl halides or amines in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Alkylated or aminated derivatives.
Scientific Research Applications
Cyclohexane,1,3-dimethyl-5-pentylidene- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.
Mechanism of Action
The mechanism of action of cyclohexane,1,3-dimethyl-5-pentylidene- involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact mechanism depends on the specific application and the molecular targets involved. For example, in biological systems, it may interact with proteins or nucleic acids, affecting their function and leading to various biological effects.
Comparison with Similar Compounds
Cyclohexane,1,3-dimethyl-5-pentylidene- can be compared with other similar compounds such as:
Cyclohexane,1,3-dimethyl-: Lacks the pentylidene group, resulting in different chemical and physical properties.
Cyclohexane,1,3-dimethyl-5-ethylidene-: Contains an ethylidene group instead of a pentylidene group, leading to variations in reactivity and applications.
Cyclohexane,1,3-dimethyl-5-propylidene-:
The uniqueness of cyclohexane,1,3-dimethyl-5-pentylidene- lies in its specific structural configuration, which imparts distinct properties and reactivity compared to its analogs.
Properties
CAS No. |
39546-83-3 |
|---|---|
Molecular Formula |
C13H24 |
Molecular Weight |
180.33 g/mol |
IUPAC Name |
1,3-dimethyl-5-pentylidenecyclohexane |
InChI |
InChI=1S/C13H24/c1-4-5-6-7-13-9-11(2)8-12(3)10-13/h7,11-12H,4-6,8-10H2,1-3H3 |
InChI Key |
AKODMFVIZZJTGK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC=C1CC(CC(C1)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















